4-Acetyl-2-methylpyridine
Overview
Description
4-Acetyl-2-methylpyridine: is an organic compound with the molecular formula C8H9NO and a molecular weight of 135.1632 g/mol . It is a substituted pyridine derivative, characterized by the presence of an acetyl group at the fourth position and a methyl group at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
4-Acetyl-2-methylpyridine is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as aryl alkyl ketones
Biochemical Analysis
Biochemical Properties
4-Acetyl-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation . The interaction between this compound and p38α MAPK can lead to the inhibition of the enzyme’s activity, thereby modulating the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This inhibition is crucial for exploring therapeutic strategies for diseases driven by cytokine release, such as rheumatoid arthritis and psoriasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with p38α MAPK affects cell signaling pathways that regulate inflammation and stress responses . By inhibiting this kinase, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of p38α MAPK, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade that results in cytokine production. Furthermore, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy in inhibiting p38α MAPK and modulating inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in metabolic pathways . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with intracellular binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to modulate cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammatory responses. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the acetyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-Acetyl-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- 2-Acetyl-4-methylpyridine
- 2-Methylpyridine
- 4-Methylpyridine
Comparison: 4-Acetyl-2-methylpyridine is unique due to the specific positioning of the acetyl and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the acetyl group at the fourth position enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBUKPEJHINOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609431 | |
Record name | 1-(2-Methylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-28-7 | |
Record name | 1-(2-Methyl-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2732-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyl-2-methylpyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5ADZ3A9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Acetyl-2-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.